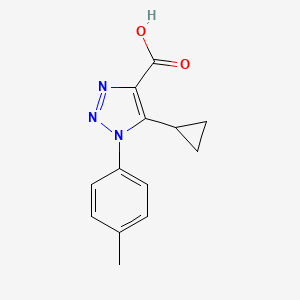![molecular formula C7H7N3 B1292577 1H-pyrrolo[3,2-c]pyridin-6-amine CAS No. 1000342-74-4](/img/structure/B1292577.png)
1H-pyrrolo[3,2-c]pyridin-6-amine
Overview
Description
1H-pyrrolo[3,2-c]pyridin-6-amine is a compound with the molecular weight of 133.15 . Its IUPAC name is 1H-pyrrolo[3,2-c]pyridin-6-amine .
Molecular Structure Analysis
The InChI code for 1H-pyrrolo[3,2-c]pyridin-6-amine is 1S/C7H7N3/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H,(H2,8,10) .Physical And Chemical Properties Analysis
1H-pyrrolo[3,2-c]pyridin-6-amine is a solid at room temperature . It has a flash point of 217.1°C . The boiling point is 388.5°C at 760 mmHg .Scientific Research Applications
Anticancer Activities
1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of these compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . Among them, one compound exhibited the most potent activities against these cancer cell lines .
Tubulin Polymerization Inhibition
These compounds have shown to potently inhibit tubulin polymerization, a critical process in cell mitosis . This disruption of microtubule dynamics leads to mitotic arrest, making these compounds potential candidates for anticancer drug development .
Cell Cycle Arrest and Apoptosis
Studies have shown that these compounds can cause G2/M phase cell cycle arrest and apoptosis . This makes them potential therapeutic agents for treating cancer by inducing programmed cell death .
Interaction with Colchicine Sites
Molecular modeling studies suggested that these compounds interact with tubulin by forming hydrogen bonds with colchicine sites . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Blood Glucose Reduction
These compounds have shown efficacy in reducing blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Treatment of Diabetes and Related Conditions
Due to their ability to reduce blood glucose levels, these compounds may be beneficial in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Safety and Hazards
Mechanism of Action
Target of Action
1H-pyrrolo[3,2-c]pyridin-6-amine has been found to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 1H-pyrrolo[3,2-c]pyridin-6-amine disrupts these pathways, potentially affecting various cellular processes and leading to antitumor effects .
Result of Action
The inhibition of FGFRs by 1H-pyrrolo[3,2-c]pyridin-6-amine can lead to antitumor effects . For instance, it has been reported that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKFXCSXZRHCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646632 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-c]pyridin-6-amine | |
CAS RN |
1000342-74-4 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study highlights 1H-pyrrolo[3,2-c]pyridin-6-amine as a promising scaffold for developing novel acetylcholinesterase inhibitors. What features make this scaffold particularly interesting for further optimization?
A1: While the study doesn't delve into the specific structural features that make 1H-pyrrolo[3,2-c]pyridin-6-amine derivatives potent acetylcholinesterase inhibitors, it does emphasize a few key points:
- Identification through virtual screening: This scaffold emerged as a hit from a large-scale virtual screening effort, indicating a good theoretical fit for the acetylcholinesterase binding site [].
- Confirmed in vitro activity: Several compounds based on the 1H-pyrrolo[3,2-c]pyridin-6-amine scaffold showed promising in vitro inhibition of acetylcholinesterase with IC50 values below 50 μM [].
- Potential for optimization: The study identifies this scaffold as a promising starting point for further chemical optimization to potentially enhance both potency and selectivity for acetylcholinesterase [].
Q2: The research mentions the importance of a "critical, stable water bridge" in the binding of some inhibitors to acetylcholinesterase. Could you elaborate on the role of this water bridge and its potential implications for the activity of 1H-pyrrolo[3,2-c]pyridin-6-amine derivatives?
A2: The study reveals that the most active compounds identified, including some based on the 1H-pyrrolo[3,2-c]pyridin-6-amine scaffold, can form a stable water bridge within the acetylcholinesterase binding site []. This water molecule acts as a bridge, forming hydrogen bonds with both the inhibitor and amino acid residues in the enzyme's active site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



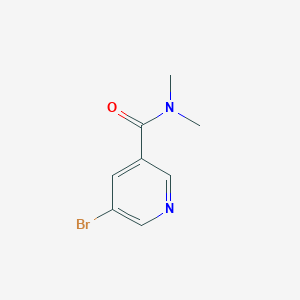

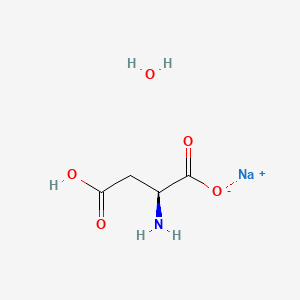



![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)

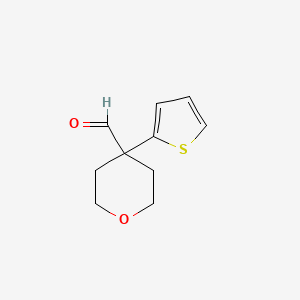
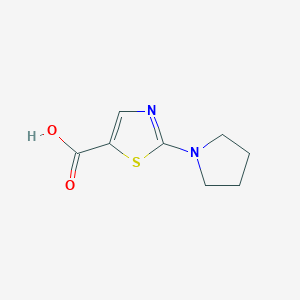

![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
